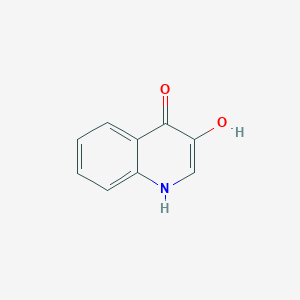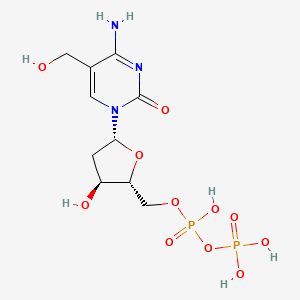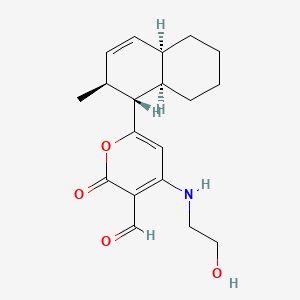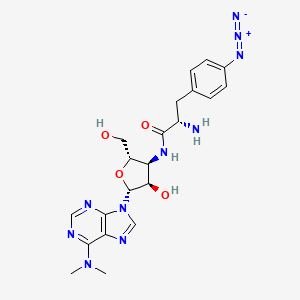
Quinoline-3,4-diol
Übersicht
Beschreibung
Quinoline-3,4-diol is a dihydroxyquinoline. It is a tautomer of a 3-hydroxyquinolin-4(1H)-one.
Wissenschaftliche Forschungsanwendungen
Green Synthesis of Quinoline
Quinoline and its derivatives, including Quinoline-3,4-diol, are known for their vast biological activities like anticancer, antimalarial, and antimicrobial properties. Recent trends focus on the green synthesis of quinoline scaffolds, aiming for environmentally friendly methods that avoid harsh conditions and hazardous chemicals typically used in conventional synthesis. This approach is crucial for sustainable development and aligns with the principles of green chemistry (Nainwal et al., 2019).
Therapeutic Potential in Cancer and Infectious Diseases
Quinoline derivatives, including Quinoline-3,4-diol, have demonstrated a broad spectrum of therapeutic activities. They are integral in treating various ailments, especially cancer and malaria. Moreover, these compounds exhibit antimicrobial, anti-inflammatory, and antidiabetic activities, with several derivatives currently under clinical investigation for potentially life-threatening diseases (Hussaini, 2016).
Application as Corrosion Inhibitors
Quinoline derivatives, including Quinoline-3,4-diol, are extensively used as anticorrosive materials. Their high electron density allows them to effectively adsorb onto metallic surfaces and form stable chelating complexes, preventing corrosion. This application is particularly valuable in industries where metal longevity is critical (Verma et al., 2020).
Advancements in Chemistry and Therapeutic Potential
Quinoline and its functionalized derivatives have garnered attention in medicinal chemistry due to their wide range of bioactivity. Advances in synthetic approaches and an understanding of their pharmacological applications continue to unlock their potential for future drug development. Their recent in vivo and in vitro screenings shed light on their extensive efficacies, paving the way for novel drug discoveries (Ajani et al., 2022).
Eigenschaften
IUPAC Name |
3-hydroxy-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-5-10-7-4-2-1-3-6(7)9(8)12/h1-5,11H,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTNYVRPYQQOMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-3,4-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1203506.png)


![N-[2-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-N-methylaniline](/img/structure/B1203511.png)
![3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid](/img/structure/B1203512.png)

![(1R,7S,9aR,11aR)-3a-(1-hydroxyprop-2-enyl)-6,6,9a,11a-tetramethyl-1-(6-methylheptan-2-yl)-1,2,4,5,5a,7,8,9,10,11-decahydronaphtho[1,2-g][1]benzofuran-7-ol](/img/structure/B1203518.png)



